Glucan Synthase Inhibition: Pneumocandin A0 IC50 of 0.64 μg/mL vs. Cilofungin, Tetrahydroechinocandin B, and Papulacandin Analog
In a side-by-side C. albicans (MY1208) membrane glucan synthase assay, Pneumocandin A0 (L-671,329) demonstrated a 1,3-β-D-glucan synthesis 50% inhibitory concentration (IC50) of 0.64 μg/mL. Under identical assay conditions, cilofungin (L-646,991) showed an IC50 of 1.30 μg/mL, tetrahydroechinocandin B (L-687,901) 0.85 μg/mL, and the papulacandin analog L-687,781 0.16 μg/mL . This represents a 2.0-fold greater enzyme inhibition potency relative to its closest echinocandin comparator, cilofungin.
| Evidence Dimension | 1,3-β-D-Glucan synthase 50% inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.64 μg/mL (Pneumocandin A0 / L-671,329) |
| Comparator Or Baseline | Cilofungin (L-646,991): 1.30 μg/mL; Tetrahydroechinocandin B (L-687,901): 0.85 μg/mL; Papulacandin analog (L-687,781): 0.16 μg/mL |
| Quantified Difference | Pneumocandin A0 inhibits glucan synthase 2.0-fold more potently than cilofungin (0.64 vs. 1.30 μg/mL) |
| Conditions | C. albicans MY1208 membrane glucan synthase assay; all compounds tested in parallel under identical conditions (PMID: 1416847) |
Why This Matters
Higher target engagement potency at the enzyme level means less compound mass is required to achieve the same degree of cell wall synthesis blockade, which is a critical parameter for selecting a lead scaffold in antifungal drug discovery programs.
- [1] Bartizal K, Abruzzo G, Trainor C, et al. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin. Antimicrob Agents Chemother. 1992;36(8):1648-1657. doi:10.1128/AAC.36.8.1648 View Source
